molecular formula C9H7FO4 B12051445 3-Acetoxy-4-fluorobenzoic acid

3-Acetoxy-4-fluorobenzoic acid

Cat. No.: B12051445
M. Wt: 198.15 g/mol
InChI Key: VQMWRZKDSKMABY-UHFFFAOYSA-N
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Description

3-Acetoxy-4-fluorobenzoic acid: is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorine atom, and the hydroxyl group is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4-fluorobenzoic acid typically involves the acetylation of 4-fluorobenzoic acid. One common method includes the reaction of 4-fluorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and acetic acid.

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: 4-Fluorobenzoic acid and acetic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 3-Acetoxy-4-fluorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound are investigated for their antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The acetoxy group can be hydrolyzed, releasing acetic acid and the active fluorobenzoic acid moiety, which can then exert its effects on molecular targets.

Comparison with Similar Compounds

    4-Fluorobenzoic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    3-Fluoro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.

    2-Fluoro-4-hydroxybenzoic acid: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.

Uniqueness: 3-Acetoxy-4-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the acetoxy group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

3-acetyloxy-4-fluorobenzoic acid

InChI

InChI=1S/C9H7FO4/c1-5(11)14-8-4-6(9(12)13)2-3-7(8)10/h2-4H,1H3,(H,12,13)

InChI Key

VQMWRZKDSKMABY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)O)F

Origin of Product

United States

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